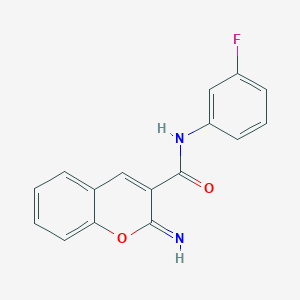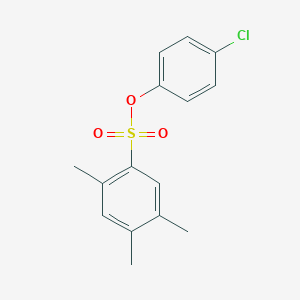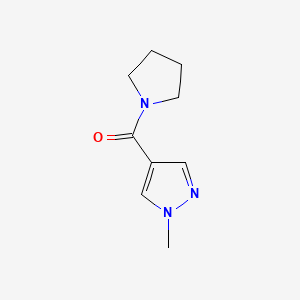![molecular formula C18H13F3N2O3 B6577801 (2Z)-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 325856-89-1](/img/structure/B6577801.png)
(2Z)-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide, commonly known as MTCA, is a novel chromene-based compound that has recently been used in a variety of scientific research applications. MTCA has a wide range of biochemical and physiological effects, and its versatility makes it an attractive option for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
MTCA has been used in a variety of scientific research applications. It has been used to study the effect of chromenes on the inhibition of human cytochrome P450 enzymes, as well as to investigate the effects of chromenes on the inhibition of the enzyme 5-lipoxygenase. MTCA has also been used in the study of the effects of chromenes on the inhibition of the enzyme cyclooxygenase-2. In addition, MTCA has been used to investigate the effects of chromenes on the inhibition of the enzyme tyrosinase, as well as to study the effects of chromenes on the inhibition of the enzyme acetylcholinesterase.
Wirkmechanismus
MTCA is believed to act as an inhibitor of enzymes in the human body, including cytochrome P450 enzymes, 5-lipoxygenase, cyclooxygenase-2, tyrosinase, and acetylcholinesterase. It is believed to act by binding to the active site of the enzyme, thereby blocking the enzyme’s ability to catalyze its reaction. This mechanism of action is believed to be the same for all of the enzymes that MTCA has been used to study.
Biochemical and Physiological Effects
MTCA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, 5-lipoxygenase, cyclooxygenase-2, tyrosinase, and acetylcholinesterase. In addition, MTCA has been shown to have antioxidant and anti-inflammatory effects. It has also been shown to have anti-tumor effects and to be effective in the treatment of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
MTCA has several advantages as a research tool in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is a versatile compound, and it can be used to study a variety of biochemical and physiological processes. However, there are some limitations to using MTCA in laboratory experiments. It is a relatively new compound, and there is still much to be learned about its effects and mechanisms of action.
Zukünftige Richtungen
There are a number of potential future directions for MTCA research. One potential direction is to further investigate the effects of MTCA on the inhibition of cytochrome P450 enzymes, 5-lipoxygenase, cyclooxygenase-2, tyrosinase, and acetylcholinesterase. Another potential direction is to explore the potential therapeutic applications of MTCA, such as its use in the treatment of cancer or other diseases. Additionally, further research could be conducted on the biochemical and physiological effects of MTCA, as well as its potential antioxidant and anti-inflammatory effects. Finally, further research could be conducted on the synthesis of MTCA and its derivatives.
Synthesemethoden
MTCA can be synthesized in two steps. The first step involves the reaction of 4-(trifluoromethyl)phenyl isocyanate with 7-methoxy-2-methyl-2H-chromene-3-carboxaldehyde in the presence of a base catalyst to form the chromene-based compound. The second step involves the reaction of the chromene-based compound with sodium hydroxide to form (2Z)-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide.
Eigenschaften
IUPAC Name |
7-methoxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3/c1-25-13-7-2-10-8-14(16(22)24)17(26-15(10)9-13)23-12-5-3-11(4-6-12)18(19,20)21/h2-9H,1H3,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFHIQNWEZTXFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C(F)(F)F)O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-3-{3-[4-(dimethylamino)phenyl]propyl}urea](/img/structure/B6577728.png)
![7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B6577732.png)

![3-(2-fluorophenyl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea](/img/structure/B6577748.png)
![2-(4-{[(2-fluorophenyl)carbamoyl]amino}phenyl)-N-(2-methoxyethyl)acetamide](/img/structure/B6577750.png)
![1,3-dimethyl-N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B6577767.png)


![1-(2-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B6577786.png)
![5-methyl-2-(propan-2-yl)phenyl N-[5-chloro-2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]carbamate](/img/structure/B6577797.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6577806.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6577828.png)
